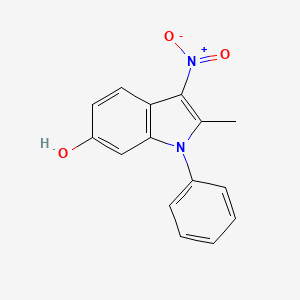
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol
説明
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is a chemical compound that belongs to the family of indole derivatives. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, it has been reported to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol can induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to inhibit the production of reactive oxygen species, which play a crucial role in cancer development. Additionally, 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
将来の方向性
The potential applications of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol in medicinal chemistry, biochemistry, and pharmacology are vast. Some of the future directions for research on this compound include investigating its mechanism of action in more detail, exploring its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease, and developing new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
合成法
The synthesis of 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol involves the reaction of 2-methyl-3-nitrophenylhydrazine with 2-acetylindole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then subjected to hydrolysis to obtain 2-methyl-3-nitro-1-phenyl-1H-indol-6-ol.
科学的研究の応用
2-methyl-3-nitro-1-phenyl-1H-indol-6-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.
特性
IUPAC Name |
2-methyl-3-nitro-1-phenylindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-15(17(19)20)13-8-7-12(18)9-14(13)16(10)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAIPMOMWBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319694 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
147591-44-4 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
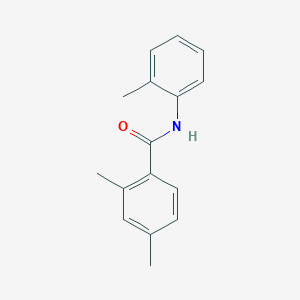
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
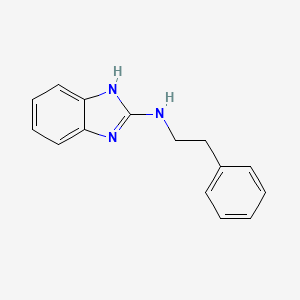
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
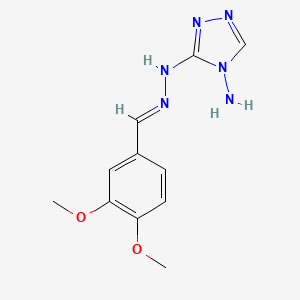
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
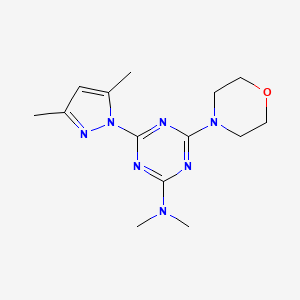
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)